molecular formula C12H15N3 B8744759 3-Methyl-4-(piperazin-1-yl)benzonitrile

3-Methyl-4-(piperazin-1-yl)benzonitrile

Cat. No.: B8744759
M. Wt: 201.27 g/mol
InChI Key: NVVKOLAQIQGBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(piperazin-1-yl)benzonitrile ( 851000-32-3) is a chemical compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This benzonitrile derivative features a piperazine ring, a privileged scaffold in medicinal chemistry known for its widespread pharmaceutical applications . Piperazine-based structures are frequently explored in drug discovery due to their versatility and presence in compounds with a broad spectrum of therapeutic activities . While specific biological data for this compound is not widely published in the available literature, its structure suggests significant value as a building block or intermediate in organic synthesis and pharmaceutical research. Piperazine derivatives are extensively investigated for their potential as antiviral, antibacterial, anticancer, and antipsychotic agents, among others . Furthermore, substituted piperazines are recognized as key structural components in the development of novel opioid receptor antagonists, indicating their relevance in neuropharmacology . Researchers may utilize this compound as a critical precursor for constructing more complex molecules or as a core structure for screening in various biological assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the scientific literature for the most current studies on the applications of this compound and its analogues.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-methyl-4-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3/c1-10-8-11(9-13)2-3-12(10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

NVVKOLAQIQGBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structural Features Biological Activity/Application Reference(s)
3-Methyl-4-(piperazin-1-yl)benzonitrile 3-methyl, 4-piperazine on benzonitrile core Kinase inhibition, AMPK activation precursor
4-Bromo-3-(piperazin-1-yl)benzonitrile 4-bromo, 3-piperazine on benzonitrile core Intermediate for antitumor agents
I-6230 Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Antiviral activity (pleconaril analogs)
OXS008255 (20) 3-methyl-4-[1-(3-methyl-1H-indazol-6-yl)imidazo[4,5-c]pyridin-6-yl]benzonitrile Acute myeloid leukemia treatment candidate
Compound 151 (Z)-5-bromo-2-((4-(4-(2-chloroethyl)piperazin-1-yl)dithiazol-5-ylidene)amino)benzonitrile Anticancer (bladder cancer: IC₅₀ = 8.0 µM)
3M4AB-CN 3-methyl-4-(N,N-dimethylamino)benzonitrile Fluorescence modulation under electric fields

Key Observations:

Piperazine Position and Halogenation :

  • Replacing the 4-piperazine group in the target compound with bromine (as in 4-Bromo-3-(piperazin-1-yl)benzonitrile) alters its reactivity, enabling cross-coupling reactions for antitumor agent synthesis .
  • Halogenated derivatives like Compound 151 exhibit enhanced anticancer potency due to electrophilic substituents (e.g., bromine, chloroethyl) .

Methyl Substitution: The 3-methyl group in the target compound improves metabolic stability compared to unmethylated analogs like 4-(piperazin-1-yl)benzonitrile (). In 3M4AB-CN, replacing piperazine with dimethylamino reduces hydrogen-bonding capacity but enhances fluorescence properties under electric fields .

Heterocyclic Extensions :

  • OXS008255 incorporates an imidazo[4,5-c]pyridine-indazole system, conferring specificity for leukemia cell lines over the simpler benzonitrile scaffold .
  • Pyridazine or pyrazine substituents (e.g., I-6230, Compound 21b) modulate selectivity for viral or kinase targets .

Key Findings:

  • AMPK Activation : Fluorinated derivatives of the target compound (e.g., Compound 25) show enhanced AMPK activation (EC₅₀ = 0.5 µM) due to improved membrane permeability .
  • Anticancer Activity : The dithiazole derivative (Compound 151) demonstrates selective cytotoxicity against bladder cancer cells, whereas OXS008255 targets leukemia via kinase modulation .

Preparation Methods

Byproduct Mitigation

A common byproduct in nucleophilic substitution is the N-alkylated piperazine derivative, arising from over-alkylation. This is addressed by:

  • Using a 1.2:1 molar ratio of piperazine to aryl halide.

  • Employing bulky bases (e.g., DIPEA) to suppress multiple substitutions.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (1:3) effectively separates the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>98%).

Scalability

Industrial-scale production favors the solid-phase method due to reduced solvent waste and shorter reaction times. Continuous flow reactors have been proposed to further enhance throughput .

Q & A

Q. Table 1: Synthetic Yield Optimization Parameters

ParameterCondition 1Condition 2Optimal Value
SolventDMFDCMDMF
CatalystNonePd(OAc)2None
Reaction Time18 h2 h (microwave)2 h
Yield66%72%72%
Data from

Q. Table 2: Biological Activity Comparison

TargetAnalog StructureIC50 (nM)Reference
Dopamine D42-Fluoro-4-piperazinylbenz.12.3
ADAM-10Trifluoromethyl-pyridinyl benz.8.7
Lower IC50 indicates higher potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.